molecular formula C17H19N7O B5418177 3-(1H-pyrazol-5-yl)-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]piperidine

3-(1H-pyrazol-5-yl)-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]piperidine

カタログ番号 B5418177
分子量: 337.4 g/mol
InChIキー: DXHNYHVQIOFYFZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(1H-pyrazol-5-yl)-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]piperidine, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK) and has potential therapeutic applications in the treatment of B-cell malignancies.

作用機序

3-(1H-pyrazol-5-yl)-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]piperidine targets BTK, a key signaling molecule in B-cell receptor (BCR) signaling. BTK plays a crucial role in B-cell development and activation, and its dysregulation has been implicated in the pathogenesis of B-cell malignancies. This compound binds to the active site of BTK and inhibits its activity, leading to downstream inhibition of signaling pathways such as NF-κB and AKT.
Biochemical and Physiological Effects:
This compound has been shown to have potent antiproliferative and proapoptotic effects on B-cell malignancies in vitro and in vivo. In addition, this compound has been shown to enhance the activity of other anticancer agents, such as venetoclax and rituximab. This compound has also been shown to have minimal effects on T-cell function, suggesting a favorable safety profile.

実験室実験の利点と制限

3-(1H-pyrazol-5-yl)-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]piperidine has several advantages for lab experiments, including its high potency and selectivity for BTK, its favorable pharmacokinetic properties, and its ability to enhance the activity of other anticancer agents. However, this compound has some limitations, including its potential for off-target effects and its limited efficacy in certain B-cell malignancies.

将来の方向性

For 3-(1H-pyrazol-5-yl)-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]piperidine include clinical trials to evaluate its safety and efficacy in patients with B-cell malignancies, as well as studies to investigate its potential for combination therapy with other anticancer agents. In addition, further research is needed to elucidate the mechanisms of resistance to this compound and to identify biomarkers for patient selection and monitoring. Finally, the development of more potent and selective BTK inhibitors may lead to improved outcomes for patients with B-cell malignancies.

合成法

3-(1H-pyrazol-5-yl)-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]piperidine can be synthesized through a multistep process involving the reaction of 4-(1H-tetrazol-1-ylmethyl)benzoic acid with 3-(1H-pyrazol-5-yl)piperidine in the presence of a coupling agent and a base. The resulting intermediate is then subjected to a series of purification steps, including column chromatography, to obtain the final product.

科学的研究の応用

3-(1H-pyrazol-5-yl)-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]piperidine has been extensively studied in preclinical models and has shown promising results in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). This compound has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cell malignancies.

特性

IUPAC Name

[3-(1H-pyrazol-5-yl)piperidin-1-yl]-[4-(tetrazol-1-ylmethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O/c25-17(23-9-1-2-15(11-23)16-7-8-18-20-16)14-5-3-13(4-6-14)10-24-12-19-21-22-24/h3-8,12,15H,1-2,9-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHNYHVQIOFYFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)CN3C=NN=N3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。